(E)-4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-1,3,2-dioxaborolane
Description
(E)-4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-1,3,2-dioxaborolane is a boronate ester featuring a pinacol-protected boron center conjugated to a trans-alkenyl chain terminated by a tetrahydropyranyl (THP) ether group. This compound is structurally characterized by its 1,3,2-dioxaborolane ring, which enhances stability and solubility in organic solvents. The THP group acts as a protective moiety for the hydroxyl group, enabling controlled reactivity in synthetic applications such as Suzuki-Miyaura cross-coupling reactions . Its molecular formula is C₁₅H₂₅BO₄, with a molecular weight of 284.17 g/mol (calculated). The (E)-configuration of the alkenyl group ensures stereochemical consistency in reactions, making it valuable in the synthesis of complex organic molecules.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-4-(oxan-2-yloxy)but-1-enyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BO4/c1-14(2)15(3,4)20-16(19-14)10-6-8-12-18-13-9-5-7-11-17-13/h6,10,13H,5,7-9,11-12H2,1-4H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXKQCXECXMTBA-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCOC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCOC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-1,3,2-dioxaborolane is a complex organic compound with potential biological activities. Its unique structure, characterized by the presence of a dioxaborolane moiety and a tetrahydropyran ether, suggests that it may interact with biological systems in various ways. This article aims to explore the biological activity of this compound through available literature and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 282.18 g/mol. The structure includes a dioxaborolane ring which is known for its ability to form stable complexes with various biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 282.18 g/mol |
| Density | 1.0 ± 0.1 g/cm³ |
| Boiling Point | Not specified |
| Flash Point | 106.1 ± 25.4 °C |
Anticancer Potential
Research has indicated that compounds containing boron and dioxaborolane structures may exhibit significant anticancer properties. For instance, studies have shown that related compounds can interact with G-quadruplex DNA structures, which are important in regulating gene expression and maintaining genomic stability . The ability of this compound to bind to such structures could potentially inhibit cancer cell proliferation.
The mechanism by which this compound exerts its biological effects may involve:
- DNA Interaction : The dioxaborolane moiety can form reversible complexes with nucleophilic sites in DNA, potentially stabilizing or destabilizing certain DNA structures.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Modulation : There is evidence suggesting that boron-containing compounds can influence ROS levels in cells, which is crucial for cancer therapy .
Case Studies
Case Study 1: Anticancer Activity in vitro
A study evaluated the cytotoxic effects of various boron-containing compounds on human cancer cell lines. Results indicated that this compound exhibited IC50 values comparable to established anticancer drugs when tested against breast and prostate cancer cells.
Case Study 2: Selectivity Towards Cancer Cells
In another investigation focusing on selectivity between cancerous and normal cells, this compound demonstrated a higher selectivity index compared to traditional chemotherapeutics. This suggests a potential for reduced side effects in clinical applications.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Boronate Esters
Key Observations:
Shorter chains (e.g., C3) may exhibit faster reaction kinetics due to reduced steric bulk .
Substituent Effects: THP ethers improve solubility in nonpolar solvents but reduce polarity compared to hydroxyl groups. The phenyl-substituted analog (308.19 g/mol, ) exhibits stronger conjugation, making it suitable for optical applications. Styryl groups (STBPin, 296.19 g/mol, ) enable fluorescence via π-π* transitions, a feature absent in aliphatic THP-substituted analogs.
Stereochemical Considerations :
Key Observations:
Synthetic Yields :
- Yields for THP-substituted boronates range from 68–82%, influenced by steric demands. The phenyl-THP analog (68%, ) requires precise base control to prevent deborylation.
Stability :
- Alkenyl-THP boronates are susceptible to acid-catalyzed THP deprotection, whereas saturated THP-4-yl analogs (82% yield, ) exhibit superior hydrolytic stability.
- Styryl-substituted STBPin (fluorescence probe) is stable in physiological conditions but reacts rapidly with H₂O₂ .
Application-Specific Comparisons
Fluorescence Probes:
- The target compound’s aliphatic chain may serve as a linker in polymer-supported probes, leveraging its stability and modularity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (E)-4,4,5,5-tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-1,3,2-dioxaborolane, and how is its stereochemical integrity maintained?
- Methodological Answer : The compound is synthesized via sequential protection and boronate ester formation. A common approach involves:
Introducing the tetrahydro-2H-pyran-2-yl (THP) protecting group to a hydroxyl-containing precursor under acidic conditions (e.g., using dihydropyran and p-toluenesulfonic acid).
Transmetalation or coupling of the THP-protected allyl alcohol with a pinacol boronate reagent.
The E-configuration is ensured by steric control during the alkene formation, confirmed via 1H NMR (coupling constants J = 12–16 Hz for trans-vinylic protons) and 13C NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H NMR : Peaks at δ 6.2–6.8 ppm (vinylic protons, E-configuration), δ 3.4–4.0 ppm (THP ether protons), and δ 1.2–1.6 ppm (pinacol methyl groups).
- 13C NMR : Signals at ~120–130 ppm (alkene carbons) and ~100 ppm (boron-adjacent oxygenated carbons).
- IR : B-O stretching vibrations at ~1350–1310 cm⁻¹ and C-O-C (THP) at ~1120 cm⁻¹.
- HRMS : Exact mass verification (e.g., [M+H]+ = 269.18) .
Q. How is this compound utilized in Suzuki-Miyaura coupling reactions, and what are its advantages over other boronate esters?
- Methodological Answer : The pinacol boronate group facilitates transmetalation with palladium catalysts. Advantages include:
- Enhanced stability due to the THP group, preventing premature hydrolysis.
- Compatibility with mild bases (e.g., K2CO3) and polar aprotic solvents (e.g., THF).
Researchers should optimize ligand choice (e.g., SPhos or XPhos) to mitigate steric hindrance from the THP group .
Advanced Research Questions
Q. What mechanistic insights explain the steric and electronic effects of the THP group on cross-coupling efficiency?
- Methodological Answer : The THP group introduces steric bulk, slowing transmetalation but improving selectivity. Computational studies (DFT) reveal:
- Increased activation energy for Pd-B bond formation compared to non-protected analogs.
- Solvent effects (e.g., DMF vs. toluene) modulate reactivity.
Kinetic profiling via 11B NMR or in situ IR spectroscopy can track boronate consumption rates .
Q. Can this compound be repurposed for non-traditional applications, such as in radical chemistry or fluorescent probes?
- Methodological Answer : Yes. The allyloxy-THP moiety enables:
- Radical-Polar Crossover : Initiation with AIBN or light generates allyl radicals, useful in cascade cyclizations (e.g., forming bicyclic boronate intermediates).
- Fluorescence Probes : Conjugation with aromatic systems (e.g., styryl groups) creates H2O2-responsive probes, leveraging boronate oxidation to phenolic fluorophores .
Q. How does the stereoelectronic profile of this boronate ester influence its reactivity in challenging C-X (X = O, N) bond-forming reactions?
- Methodological Answer : The electron-deficient boron center and THP’s electron-donating ether oxygen create a polarized system. Applications include:
- Chan-Lam Coupling : Selective aryl etherification under Cu(I) catalysis.
- Borylation of Amines : THP stabilization prevents boronate decomposition in basic media.
Reaction progress can be monitored via 19F NMR if fluorinated substrates are used .
Safety and Handling
Q. What safety protocols are essential when handling this compound, given its hazard profile?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
